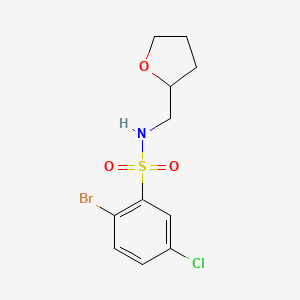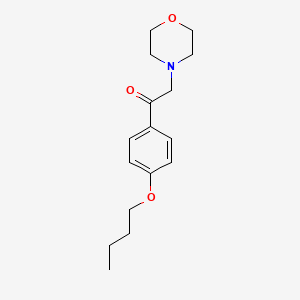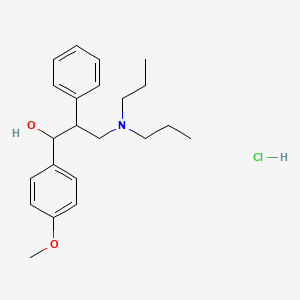
3-(dipropylamino)-1-(4-methoxyphenyl)-2-phenyl-1-propanol hydrochloride
説明
3-(dipropylamino)-1-(4-methoxyphenyl)-2-phenyl-1-propanol hydrochloride, commonly known as Diphenidine, is a dissociative anesthetic drug that belongs to the diarylethylamine class. It was first synthesized in 1924 by a German chemist named Hans Andersag. Diphenidine is a potent NMDA receptor antagonist that has been used in scientific research for its unique pharmacological effects.
作用機序
The mechanism of action of Diphenidine involves the inhibition of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the ion channel of the NMDA receptor, Diphenidine prevents the influx of calcium ions into the cell, leading to the inhibition of glutamate-mediated neurotransmission. This results in the dissociative and anesthetic effects of Diphenidine.
Biochemical and Physiological Effects:
Diphenidine has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to induce sedation, anesthesia, and dissociation in a dose-dependent manner. It can also cause ataxia, muscle rigidity, and hyperreflexia. Moreover, Diphenidine has been found to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
Diphenidine has several advantages and limitations for use in laboratory experiments. One of the main advantages is its high potency and selectivity for the NMDA receptor, which makes it a valuable tool for studying the mechanism of action of NMDA receptor antagonists. However, Diphenidine has several limitations, including its potential toxicity and the lack of information on its long-term effects. Moreover, Diphenidine is a controlled substance in many countries, which limits its availability for research purposes.
将来の方向性
There are several future directions for research on Diphenidine. One area of interest is the potential therapeutic uses of NMDA receptor antagonists, including Diphenidine, for the treatment of various neurological and psychiatric disorders. Another area of research is the development of safer and more selective NMDA receptor antagonists that can overcome the limitations of Diphenidine. Additionally, further studies are needed to investigate the long-term effects of Diphenidine and its potential for abuse and addiction.
In conclusion, Diphenidine is a potent NMDA receptor antagonist that has been extensively used in scientific research for its unique pharmacological effects. It has several advantages and limitations for use in laboratory experiments and has several future directions for research.
科学的研究の応用
Diphenidine has been extensively used in scientific research to study the mechanism of action of NMDA receptor antagonists. It has been found to have a high affinity for the NMDA receptor and can block the ion channel, leading to the inhibition of glutamate-mediated neurotransmission. Diphenidine has also been used to study the effects of dissociative anesthetics on the central nervous system and to investigate the potential therapeutic uses of NMDA receptor antagonists.
特性
IUPAC Name |
3-(dipropylamino)-1-(4-methoxyphenyl)-2-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2.ClH/c1-4-15-23(16-5-2)17-21(18-9-7-6-8-10-18)22(24)19-11-13-20(25-3)14-12-19;/h6-14,21-22,24H,4-5,15-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNFNSOXZVASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(C1=CC=CC=C1)C(C2=CC=C(C=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




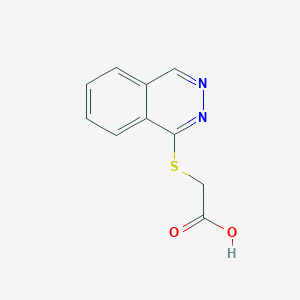
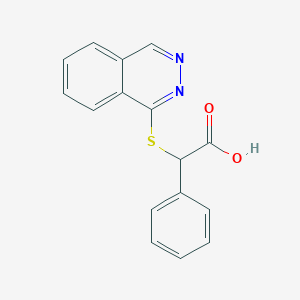
![4-(6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinyl)morpholine](/img/structure/B3859078.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde oxime](/img/structure/B3859079.png)
![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis(4,6-dimethylpyrimidine)](/img/structure/B3859082.png)
![8,8'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]diquinoline](/img/structure/B3859083.png)
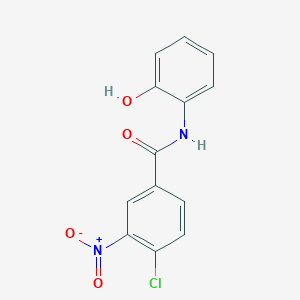

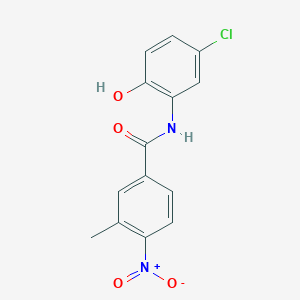
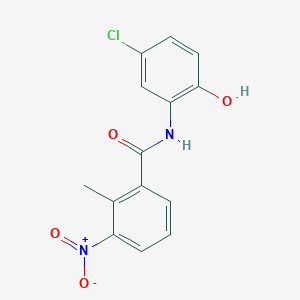
![N-[4-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3859115.png)
